Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride
Overview
Description
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride (EOCH) is an organic compound that has been used in a variety of scientific research applications. It has been used as an inhibitor in biochemistry and physiology experiments, as well as a catalyst in organic synthesis. EOCH has been studied extensively in recent years due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Transformation
Synthesis of Indolizidines and Piclavine A : The derivative of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride can be synthesized from diethyl L-glutamate hydrochloride. This process includes several transformations, ultimately leading to compounds like piclavine A and indolizidine 209D (Jefford, Sienkiewicz, & Thornton, 1995).
Formation of 5-Amino-1H-pyrrole-2-carboxylates : A study described an iodine-catalyzed cycloaddition reaction involving ethyl glycinate hydrochloride, leading to the synthesis of structurally diverse pyrrole-2-carboxylate derivatives, a process confirming the versatility of such compounds in chemical synthesis (Wang, Su, Wang, & Luo, 2020).
Preparation of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates : This study involves the synthesis of derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate, indicating the application of this class of compounds in creating complex heterocyclic structures (Won-Jun et al., 1994).
Medicinal Chemistry and Bioevaluation
Antimalarial Activities of Derivatives : Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, related to the core structure of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, were prepared and evaluated for their antimalarial activities, highlighting the potential medical application of these compounds (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Antimicrobial Agents from Pyrrole Derivatives : Research focused on designing and synthesizing new derivatives of pyrrole, which included modifying elements of the ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride structure, showed promising results as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Computational and Theoretical Studies
- Computational Study of Pyrrole Derivatives : A study provided insights into the molecular structure and theoretical analysis of derivatives of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, enhancing the understanding of their chemical behavior and potential applications (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h7-9,11H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFBYUYFCIVCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CNCC2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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